![molecular formula C18H19F3N6O2S B2701417 1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 2034593-26-3](/img/structure/B2701417.png)
1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H19F3N6O2S and its molecular weight is 440.45. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Recent Advances in Sulfonamide Hybrids
Sulfonamides are a crucial class of drugs with a variety of pharmacological agents possessing activities including antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain. Recent advancements have led to the development of two-component sulfonamide hybrids, incorporating organic compounds like coumarin, pyrazole, and quinoline, showing significant promise in creating novel therapeutic agents with enhanced effectiveness and diverse therapeutic applications (Ghomashi et al., 2022).
N-Alkylated Arylsulfonamides for CNS Disorders
N-alkylation of arylsulfonamide derivatives has been explored as a strategy for designing selective ligands for the 5-HT7 receptor, a target for treating central nervous system (CNS) disorders. This approach has identified compounds with potent and selective antagonism, demonstrating antidepressant-like and pro-cognitive properties in preclinical models, suggesting their potential utility in treating CNS disorders (Canale et al., 2016).
Synthesis of Heterocyclic Compounds with Antimicrobial Activity
The synthesis of new heterocyclic compounds based on sulfonamide has been a focus of research due to their promising antibacterial properties. By manipulating the sulfonamido moiety, researchers have developed compounds showing high activities against various microbial strains, highlighting their potential as novel antibacterial agents (El‐Emary et al., 2002).
Sulfonamide-based COX-2 Inhibitors
In the realm of anti-inflammatory and analgesic medication development, sulfonamide-containing 1,5-diarylpyrazole derivatives have been evaluated for their COX-2 inhibitory properties. This research has led to the discovery of celecoxib, a COX-2 inhibitor used for treating arthritis, showcasing the therapeutic potential of sulfonamide derivatives in managing inflammation and pain (Penning et al., 1997).
Multicomponent Sulfonamide Hybrids
The development of multicomponent sulfonamide hybrids, combining sulfonamides with multiple biologically active heterocycles, represents an innovative approach to drug development. These hybrids aim to enhance drug effectiveness across a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities, demonstrating the versatility and potential of sulfonamide-based compounds in medicinal chemistry (Massah et al., 2022).
Propiedades
IUPAC Name |
1-methyl-N-[3-[4-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2S/c1-26-11-13(10-22-26)30(28,29)25-16-17(24-15-5-3-2-4-14(15)23-16)27-8-6-12(7-9-27)18(19,20)21/h2-5,10-12H,6-9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCKKNFMMPMLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCC(CC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.